trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate
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Overview
Description
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is a complex organosilicon compound It is characterized by the presence of a pentafluorophenyl group, a pyrrolo[2,1-c][1,2,4]triazolium ring, and a tetrafluoroborate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate typically involves multiple steps. One common approach is the reaction of pentafluorophenyl-substituted intermediates with silicon-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pentafluorophenyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(perfluorophenyl)silane: Similar in structure but lacks the pyrrolo[2,1-c][1,2,4]triazolium ring.
Pentafluorophenyltrimethoxysilane: Contains a pentafluorophenyl group but differs in the silicon-containing moiety.
Uniqueness
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is unique due to its combination of a pentafluorophenyl group, a pyrrolo[2,1-c][1,2,4]triazolium ring, and a tetrafluoroborate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C27H25BF9N3OSi |
---|---|
Molecular Weight |
617.4 g/mol |
IUPAC Name |
trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate |
InChI |
InChI=1S/C27H25F5N3OSi.BF4/c1-37(2,3)36-27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)19-14-15-20-33-35(16-34(19)20)26-24(31)22(29)21(28)23(30)25(26)32;2-1(3,4)5/h4-13,16,19H,14-15H2,1-3H3;/q+1;-1 |
InChI Key |
BYXDPKPFZDHDSD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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